

physical properties of 4-Ethoxymethyl-benzoic acid

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Compound of Interest

Compound Name: **4-Ethoxymethyl-benzoic acid**

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An In-Depth Technical Guide to the Physical and Spectroscopic Properties of **4-Ethoxymethyl-benzoic Acid**

Introduction

4-Ethoxymethyl-benzoic acid is a para-substituted benzoic acid derivative characterized by the presence of an ethoxymethyl group at the 4-position of the benzene ring. As a bifunctional molecule, containing both a carboxylic acid and an ether linkage, it serves as a valuable building block in organic synthesis. Its structural motifs are pertinent to the fields of medicinal chemistry and materials science, where precise control over lipophilicity, hydrogen bonding capability, and steric profile is crucial for designing molecules with targeted functions.

This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of **4-Ethoxymethyl-benzoic acid**. Authored from the perspective of a Senior Application Scientist, it aims to equip researchers, chemists, and drug development professionals with the foundational data and experimental insights necessary for its effective handling, characterization, and utilization in research and development settings. We will delve into its physicochemical characteristics, provide a detailed analysis of its expected spectroscopic signatures, and outline robust protocols for empirical verification.

Section 1: Chemical Identity and Core Properties

Accurate identification is the cornerstone of chemical research. The fundamental identifiers and computed properties for **4-Ethoxymethyl-benzoic acid** are summarized below. This

information is critical for database searches, regulatory submissions, and computational modeling.

Identifier	Value	Source
IUPAC Name	4-(ethoxymethyl)benzoic acid	PubChem[1]
CAS Number	146781-28-4	PubChem[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem[1]
Molecular Weight	180.20 g/mol	PubChem[1]
Monoisotopic Mass	180.078644241 Da	PubChem[1]
Canonical SMILES	<chem>CCOCC1=CC=C(C=C1)C(=O)O</chem>	PubChem[1]
InChI	InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)	PubChem[1]
InChIKey	XSNKLGMYKSJLHQ-UHFFFAOYSA-N	PubChem[1]
Predicted pKa	4.22 ± 0.10	ChemicalBook[2]
Predicted XLogP3	1.8	PubChem[1]

Section 2: Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application conditions. While experimental data for **4-Ethoxymethyl-benzoic acid** is sparse, we can infer its likely characteristics based on its structure and data from closely related analogs.

Property	Value/Expected Behavior	Notes
Physical State	White to off-white crystalline solid	Expected based on analogous benzoic acids.
Melting Point	Data not available	The related 4-(methoxymethyl)benzoic acid has a reported melting point of 123 °C.[3]
Boiling Point	Data not available	Expected to decompose upon heating at atmospheric pressure before boiling.
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform).	The carboxylic acid group imparts some water solubility, while the aromatic and ether components favor organic solvents.
Acidity (pKa)	4.22 ± 0.10 (Predicted)[2]	The electron-donating nature of the ethoxymethyl group makes it slightly less acidic than benzoic acid (pKa ~4.2).
Storage	Sealed in a dry, room temperature environment.	ChemicalBook[2]

Section 3: Spectroscopic Characterization Profile

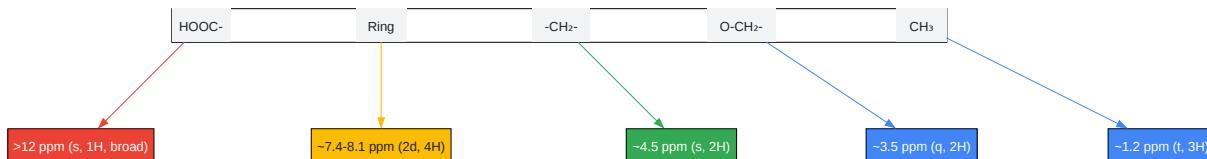
Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. Below is a predictive guide to the key spectral features of **4-Ethoxymethyl-benzoic acid**, explaining the causality behind the expected signals.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For **4-Ethoxymethyl-benzoic acid**, dissolved in a solvent like DMSO-d₆, the following signals are anticipated:

- Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically >12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
- Aromatic Protons (-C₆H₄-): The para-substituted aromatic ring will exhibit a classic AA'BB' system. Two doublets are expected in the range of 7.4-8.1 ppm. The protons ortho to the electron-withdrawing carboxyl group will be further downfield than the protons ortho to the electron-donating ethoxymethyl group.
- Benzylic Methylene Protons (-CH₂-Ar): A sharp singlet around 4.5 ppm. This signal corresponds to the two protons of the methylene bridge connecting the ether oxygen to the aromatic ring.
- Ethoxy Methylene Protons (-O-CH₂-CH₃): A quartet at approximately 3.5 ppm. The signal is split into a quartet by the adjacent methyl group (n+1 rule, 3+1=4).
- Ethoxy Methyl Protons (-CH₂-CH₃): A triplet around 1.2 ppm. This signal corresponds to the three protons of the terminal methyl group, split into a triplet by the adjacent methylene group (n+1 rule, 2+1=3).

4-Ethoxymethyl-benzoic Acid Structure



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Caption: Predicted ^1H NMR signals for **4-Ethoxymethyl-benzoic acid**.

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments. Eight distinct signals are expected for **4-Ethoxymethyl-benzoic acid**:

- Carbonyl Carbon (-COOH): ~167-170 ppm.
- Aromatic Carbons (-C₆H₄-): Four signals in the aromatic region (~125-145 ppm). The ipso-carbons (attached to substituents) will have distinct shifts from the protonated carbons.
- Benzylic Methylene Carbon (-CH₂-Ar): ~70-75 ppm.
- Ethoxy Methylene Carbon (-O-CH₂-CH₃): ~65-70 ppm.
- Ethoxy Methyl Carbon (-CH₂-CH₃): ~15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying functional groups. The IR spectrum of this compound will be dominated by the features of the carboxylic acid and the substituted benzene ring.

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500 to 3300 cm⁻¹. This characteristic broadness is a result of extensive hydrogen bonding.[\[4\]](#)
- C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxymethyl group) appear just below 3000 cm⁻¹.
- C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm⁻¹. Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to non-conjugated carboxylic acids.[\[4\]](#)
- C=C Stretch (Aromatic): Medium intensity peaks in the ~1450-1600 cm⁻¹ region.

- C-O Stretch (Ether & Carboxylic Acid): Strong C-O stretching bands are expected between $1210\text{-}1320\text{ cm}^{-1}$ (from the acid) and $1000\text{-}1150\text{ cm}^{-1}$ (from the ether).[\[4\]](#)

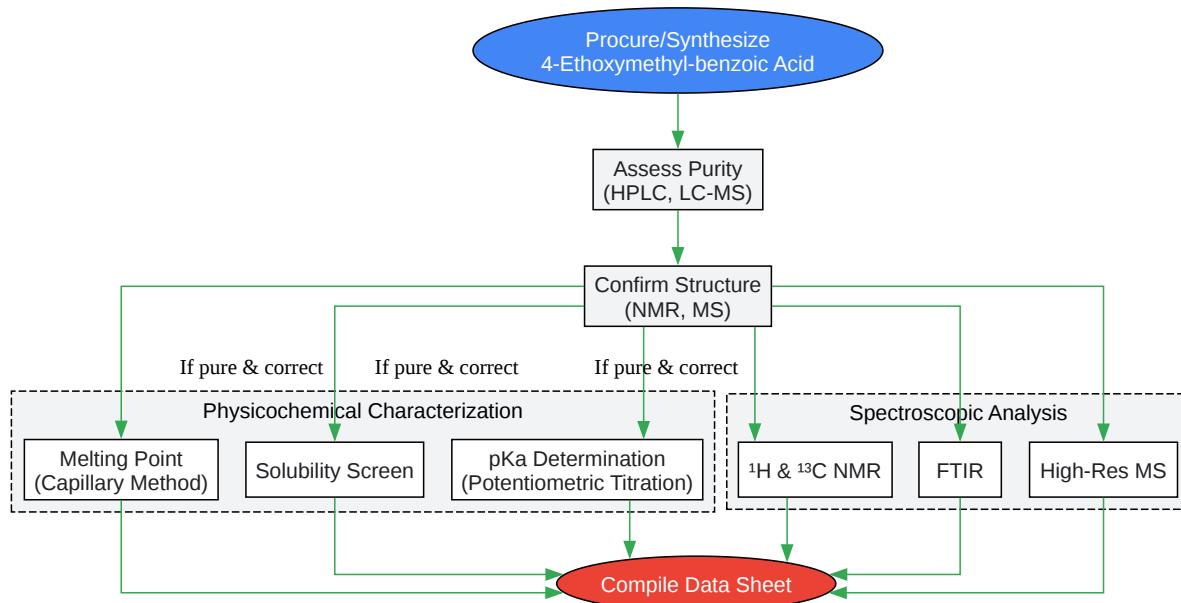
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI):

- Molecular Ion: In positive ion mode, the $[\text{M}+\text{H}]^+$ adduct would be observed at $\text{m/z } 181.0859$. In negative ion mode, the $[\text{M}-\text{H}]^-$ ion would be seen at $\text{m/z } 179.0714$.
- Key Fragments: Common fragmentation pathways would likely involve the loss of the ethoxy group ($\text{-OCH}_2\text{CH}_3$) or the entire ethoxymethyl group ($\text{-CH}_2\text{OCH}_2\text{CH}_3$), as well as the loss of the carboxyl group (-COOH) or water (H_2O) from the parent ion.

Section 4: Experimental Protocols for Property Determination

To ensure data integrity, standardized and validated protocols must be employed. The following section details methodologies for determining the key physical properties of **4-Ethoxymethyl-benzoic acid**.

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Caption: Workflow for comprehensive characterization of **4-Ethoxymethyl-benzoic acid**.

Protocol: Melting Point Determination (Capillary Method)

This protocol ensures accurate melting point measurement, a critical indicator of purity.

- Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.
- Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal.

- Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- Measurement:
 - Rapid Scan: Heat the sample rapidly to obtain a coarse estimate of the melting range.
 - Accurate Scan: Using a fresh sample, heat rapidly to ~15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of <2 °C.

Protocol: pKa Determination (Potentiometric Titration)

This self-validating method provides an empirical measure of the compound's acidity.

- Solution Preparation: Accurately weigh ~50 mg of **4-Ethoxymethyl-benzoic acid** and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) in a beaker.
- Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse a calibrated pH electrode connected to a pH meter.
- Titrant: Use a standardized solution of 0.1 M NaOH as the titrant, loaded into a calibrated burette.
- Titration Procedure:
 - Record the initial pH of the solution.
 - Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue this process until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

- Data Analysis:
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis).
 - The equivalence point is the point of maximum slope on the titration curve.
 - The pKa is numerically equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added). This method is self-validating as the shape of the curve confirms monoprotic acid behavior.

Conclusion

4-Ethoxymethyl-benzoic acid is a compound with clear potential in synthetic applications. While a complete experimental dataset on its physical properties is not yet publicly available, this guide has synthesized predicted values, data from structural analogs, and fundamental chemical principles to provide a robust working profile for the scientific community. The detailed spectroscopic predictions and validated experimental protocols herein offer a comprehensive framework for researchers to confirm the identity, purity, and key characteristics of this compound, thereby facilitating its confident application in further research endeavors.

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